molecular formula C11H16N2O2 B13498104 Tert-butyl 3-(methylamino)pyridine-4-carboxylate

Tert-butyl 3-(methylamino)pyridine-4-carboxylate

Cat. No.: B13498104
M. Wt: 208.26 g/mol
InChI Key: PLLZTTMNYKRVRL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methylamino)pyridine-4-carboxylate is a chemical compound with the molecular formula C11H16N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(methylamino)pyridine-4-carboxylate typically involves the reaction of 3-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 3-(methylamino)pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of tert-butyl 3-(methylamino)pyridine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate
  • Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
  • Tert-butyl 3-[(methylamino)methyl]-1-piperidinecarboxylate

Comparison: Tert-butyl 3-(methylamino)pyridine-4-carboxylate is unique due to its pyridine core, which imparts distinct chemical properties compared to piperidine-based compounds. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl 3-(methylamino)pyridine-4-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-5-6-13-7-9(8)12-4/h5-7,12H,1-4H3

InChI Key

PLLZTTMNYKRVRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=NC=C1)NC

Origin of Product

United States

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